1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a 3,5-dimethylphenyl group and a carboxamide group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
- 2-(3,5-Dimethylphenyl)-1,3-benzoxazole
- 4-(4-(((2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl)methyl)phenoxy)-3-fluorobenzamide
Uniqueness: 1-(3,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific structural features and the unique combination of functional groups.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-9(2)5-11(4-8)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3,(H2,14,17) |
InChI Key |
LZPIJYPRPNZRRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)N)C |
Origin of Product |
United States |
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